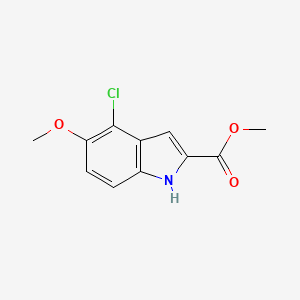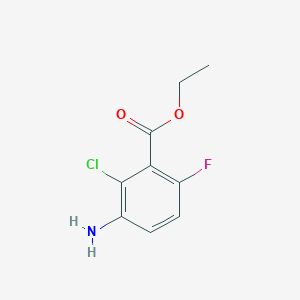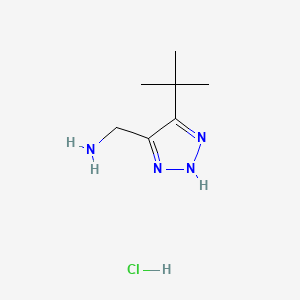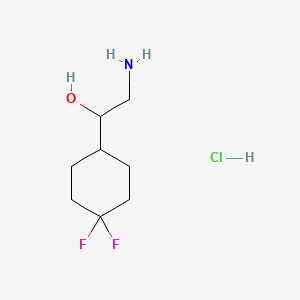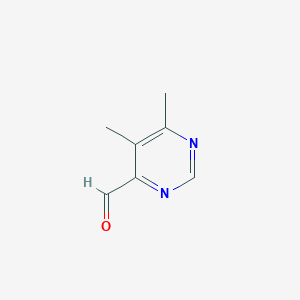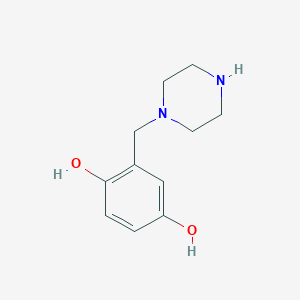
4-Nitro-2-(piperazin-1-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(piperazin-1-yl)methyl]benzene-1,4-diol is a chemical compound that features a benzene ring substituted with a piperazine moiety and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(piperazin-1-yl)methyl]benzene-1,4-diol typically involves the reaction of piperazine with a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where piperazine reacts with a benzene ring substituted with a suitable leaving group, such as a halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(piperazin-1-yl)methyl]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or modify the piperazine ring.
Substitution: The piperazine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated compounds or modified piperazine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(piperazin-1-yl)methyl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(piperazin-1-yl)methyl]benzene-1,4-diol involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-fluorobenzyl)piperazin-1-yl derivatives: These compounds also feature a piperazine moiety and have been studied for their biological activities.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
2-[(piperazin-1-yl)methyl]benzene-1,4-diol is unique due to the presence of both hydroxyl groups and a piperazine moiety on the benzene ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-(piperazin-1-ylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C11H16N2O2/c14-10-1-2-11(15)9(7-10)8-13-5-3-12-4-6-13/h1-2,7,12,14-15H,3-6,8H2 |
Clave InChI |
SOXZSFOSFFDLEH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



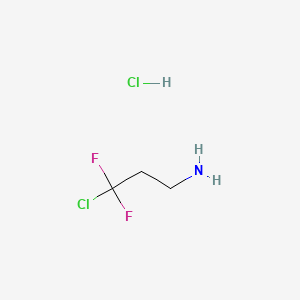



![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
